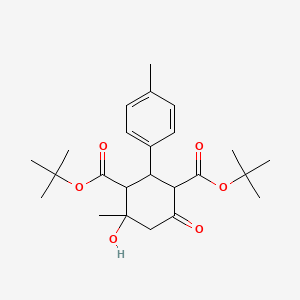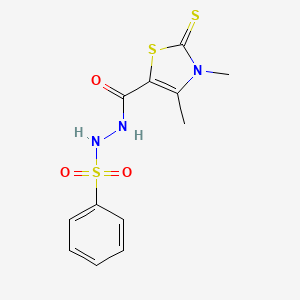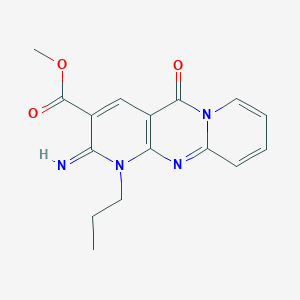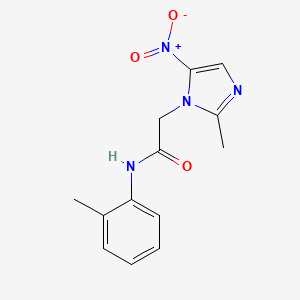![molecular formula C19H18ClN3O3S B11608560 N-(3-Chloro-2-methylphenyl)-2-({5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-YL}sulfanyl)acetamide](/img/structure/B11608560.png)
N-(3-Chloro-2-methylphenyl)-2-({5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-YL}sulfanyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-Chloro-2-methylphenyl)-2-({5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-YL}sulfanyl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a chloro-methylphenyl group, an oxadiazole ring, and a sulfanyl-acetamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Chloro-2-methylphenyl)-2-({5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-YL}sulfanyl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.
Attachment of the Sulfanyl Group: The oxadiazole intermediate is then reacted with a thiol compound to introduce the sulfanyl group.
Coupling with the Chloro-Methylphenyl Group: The final step involves coupling the oxadiazole-sulfanyl intermediate with a chloro-methylphenyl derivative using a suitable coupling reagent, such as a carbodiimide or a phosphonium salt.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(3-Chloro-2-methylphenyl)-2-({5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-YL}sulfanyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield different products.
Substitution: The chloro group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced oxadiazole derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(3-Chloro-2-methylphenyl)-2-({5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-YL}sulfanyl)acetamide has found applications in several scientific research areas:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-Chloro-2-methylphenyl)-2-({5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-YL}sulfanyl)acetamide is not fully understood, but it is believed to interact with specific molecular targets and pathways. The oxadiazole ring and sulfanyl group may play crucial roles in its biological activity, potentially interacting with enzymes or receptors involved in key cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N-(3-Chloro-4-methylphenyl)-3,4,5-trimethoxybenzamide
- N-(2-Chloro-4-methylphenyl)-3,4,5-trimethoxybenzamide
- N-(5-Chloro-2-methylphenyl)-3,4,5-trimethoxybenzamide
Uniqueness
N-(3-Chloro-2-methylphenyl)-2-({5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-YL}sulfanyl)acetamide stands out due to its unique combination of structural features, which confer distinct chemical reactivity and potential applications. The presence of the oxadiazole ring and sulfanyl group differentiates it from other similar compounds, potentially leading to unique biological activities and industrial applications.
Properties
Molecular Formula |
C19H18ClN3O3S |
|---|---|
Molecular Weight |
403.9 g/mol |
IUPAC Name |
N-(3-chloro-2-methylphenyl)-2-[[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C19H18ClN3O3S/c1-12-15(20)4-3-5-16(12)21-17(24)11-27-19-23-22-18(26-19)10-13-6-8-14(25-2)9-7-13/h3-9H,10-11H2,1-2H3,(H,21,24) |
InChI Key |
TVQHLJQPDIANMP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CSC2=NN=C(O2)CC3=CC=C(C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(4-chlorophenyl)-1,3-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B11608489.png)
![Ethyl {[4-(3-bromo-4-hydroxy-5-methoxyphenyl)-3-cyano-6-hydroxy-4,5-dihydropyridin-2-yl]sulfanyl}acetate](/img/structure/B11608492.png)
![4,8-Diethoxy-2-(3-methoxyphenyl)-1,3-dimethylcyclohepta[c]pyrrolium](/img/structure/B11608502.png)
![(2E)-N-[2-(dimethylamino)ethyl]-2-(hydroxyimino)propanamide](/img/structure/B11608516.png)
![3-[(2E)-2-(4-methoxybenzylidene)-1-methylhydrazinyl]-1,2-benzothiazole 1,1-dioxide](/img/structure/B11608521.png)

![7-(furan-2-ylmethyl)-6-imino-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbothioamide](/img/structure/B11608539.png)
![9-(4-fluorophenyl)-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one](/img/structure/B11608547.png)

![N,7-diethyl-6-imino-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11608550.png)

![N-cyclohexyl-7-cyclopentyl-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11608571.png)

![3-{[2,3,5-Trifluoro-6-(piperidin-1-YL)pyridin-4-YL]oxy}phenol](/img/structure/B11608577.png)
